Cas no 15857-68-8 (4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime)

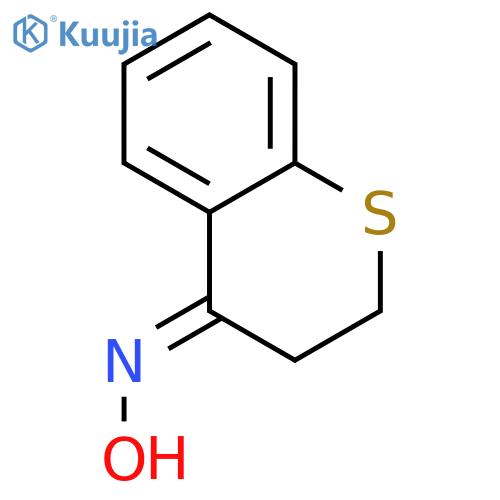

15857-68-8 structure

商品名:4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime

4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime

- 2,3-dihydro-4H-1-benzothiopyran-4-one oxime

- N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine

- 1-Thiochrome, oxime

- 2,3-Dihydrobenzo(b)thiin-3-one, oxime

- AC1L3AI2

- BRN 0140955

- CTK4C9739

- EINECS 239-979-6

- Thiachromanon-4-oxim

- Thiochroman-4-one, oxime

- Thiochroman-4-on-oxim

- Thiochromanon-(4)-oxim

- Thiochroman-4-one oxime

- (E)-thiochroman-4-one oxime

- (E)-thiochroman-4-one oxime(WXC06537)

- N-(3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine

- Thiochromanone oxime

- NSC-108687

- AKOS003670055

- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime

- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime, (4E)-

- (NE)-N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine

- 5EEQ52PF42

- 482655-34-5

- SCHEMBL12609508

- AB01333177-02

- AS-67002

- N-[(4E)-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]hydroxylamine

- MFCD00024086

- NCGC00046066-02

- (4E)-2,3-Dihydro-4H-1-benzothiopyran-4-one oxime

- 15857-68-8

- Thiochroman-4-oneoxime

- HMS2156H12

- W13522

- 5-17-10-00016 (Beilstein Handbook Reference)

- AKOS017263789

- HMS3312H05

- RARVWGVWROHFMP-UHFFFAOYSA-N

- N-(2,3-DIHYDRO-1-BENZOTHIOPYRAN-4-YLIDENE)HYDROXYLAMINE

- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime (9CI)

- NSC 108687

- SCHEMBL7971943

- 4-thiochromanone oxime

- NS00053641

- DTXSID101249680

-

- MDL: MFCD00024086

- インチ: InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+

- InChIKey: RARVWGVWROHFMP-CSKARUKUSA-N

- ほほえんだ: O/N=C1\CCSC2=CC=CC=C\12

計算された属性

- せいみつぶんしりょう: 179.04057

- どういたいしつりょう: 179.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 32.59

4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D768400-250mg |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 250mg |

$210 | 2024-06-07 | |

| eNovation Chemicals LLC | D768400-1g |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 1g |

$395 | 2024-06-07 | |

| Aaron | AR001R0E-2g |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 2g |

$649.00 | 2023-12-15 | |

| eNovation Chemicals LLC | D768400-5g |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 5g |

$1630 | 2025-02-24 | |

| eNovation Chemicals LLC | D768400-500mg |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 500mg |

$400 | 2025-02-24 | |

| 1PlusChem | 1P001QS2-2g |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 2g |

$629.00 | 2024-06-20 | |

| Aaron | AR001R0E-250mg |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 250mg |

$178.00 | 2023-12-15 | |

| Aaron | AR001R0E-500mg |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 500mg |

$252.00 | 2023-12-15 | |

| A2B Chem LLC | AA80562-1mg |

Thiochroman-4-one oxime |

15857-68-8 | 95 | 1mg |

$73.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D768400-5g |

4H-1-Benzothiopyran-4-one, 2,3-dihydro-, oxime |

15857-68-8 | 95% | 5g |

$1140 | 2024-06-07 |

4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

15857-68-8 (4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15857-68-8)4H-1-Benzothiopyran-4-one,2,3-dihydro-, oxime

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):226/678/1807